8-Methoxy-3,4-dihydroisoquinoline

Synthetic chemistry Process chemistry Building block procurement

8-Methoxy-3,4-dihydroisoquinoline (CAS 24693-44-5) is a monomethoxy-substituted 3,4-dihydroisoquinoline with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol. It belongs to the broader class of partially saturated isoquinoline heterocycles that serve as versatile building blocks in medicinal chemistry.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 24693-44-5
Cat. No. B3326304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-3,4-dihydroisoquinoline
CAS24693-44-5
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=NCC2
InChIInChI=1S/C10H11NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,7H,5-6H2,1H3
InChIKeyWUBULMQIMWQJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-3,4-dihydroisoquinoline (CAS 24693-44-5): Procurement-Relevant Structural and Synthetic Identity


8-Methoxy-3,4-dihydroisoquinoline (CAS 24693-44-5) is a monomethoxy-substituted 3,4-dihydroisoquinoline with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol . It belongs to the broader class of partially saturated isoquinoline heterocycles that serve as versatile building blocks in medicinal chemistry. The compound features a single methoxy group at the C-8 position of the bicyclic ring system, a substitution pattern that distinguishes it from both the unsubstituted parent 3,4-dihydroisoquinoline and the more commonly encountered 6,7-dimethoxy congener (CAS 3382-18-1). Its synthesis via directed ortho-lithiation methodology has been well-characterized, yielding the hydrochloride salt in 79% overall yield, and it serves as a gateway intermediate for 1,8-disubstituted tetrahydroisoquinoline derivatives with documented pharmacological relevance [1].

Why Generic Substitution of 8-Methoxy-3,4-dihydroisoquinoline with Other Dihydroisoquinolines Fails: Evidence-Based Differentiation


3,4-Dihydroisoquinolines cannot be treated as interchangeable commodities in scientific procurement. Substitution pattern on the aromatic ring fundamentally alters three critical selection parameters: synthetic accessibility and regioisomeric purity, downstream derivatization chemistry, and pharmacological profile of resulting products. The 8-methoxy substitution enables a specific directed ortho-lithiation synthetic route that is unavailable to 6,7-dimethoxy or unsubstituted analogs [1]. Furthermore, 8-substituted dihydroisoquinolines are the essential precursors for 1,8-disubstituted tetrahydroisoquinolines—a scaffold that has produced clinical-stage N-type calcium channel blockers with eliminated CYP2D6 inhibition liability, a property directly attributable to the C-8 methoxy group [2]. The 6,7-dimethoxy analogs, by contrast, lead to hypotensive agents with a distinct pharmacological signature [3]. Simply procuring any available dihydroisoquinoline building block without verifying the substitution pattern risks synthetic failure, regioisomeric contamination, or a fundamentally different biological outcome.

Quantitative Differentiation Evidence: 8-Methoxy-3,4-dihydroisoquinoline vs. Closest Analogs


Synthetic Yield Advantage: 8-Methoxy vs. 8-Chloro and 8-Fluoro Dihydroisoquinoline Analogs via Lithiation-Based Routes

8-Methoxy-3,4-dihydroisoquinoline is accessible in 79% overall yield via directed ortho-lithiation of N-pivaloyl-3-methoxyphenylethylamine with butyllithium, followed by DMF quenching and acid-catalyzed cyclization, as reported by Schlosser and co-workers and subsequently cited in multiple publications [1]. By contrast, the analogous 8-chloro-3,4-dihydroisoquinoline was obtained in only 11–33% yield via the Bischler-Napieralski cyclization approach, with the 8-chloro isomer often contaminated by the competing 6-chloro regioisomer [2]. The 8-fluoro variant, while accessible by the same lithiation methodology, requires more stringent conditions due to the weaker ortho-directing ability of fluorine relative to methoxy [3]. This 79% yield represents the highest reported synthetic efficiency among 8-substituted 3,4-dihydroisoquinoline congeners prepared via lithiation-based routes.

Synthetic chemistry Process chemistry Building block procurement ortho-Lithiation

Regioisomeric Differentiation: Bischler-Napieralski Cyclization of m-Methoxy Phenethylamides Gives Either 6-Methoxy or 8-Methoxy Product

The Bischler-Napieralski cyclization of m-methoxy-substituted phenethylamides presents a fundamental regiochemical decision point: ring closure can occur at either the position para or ortho to the methoxy group, yielding 6-methoxy-3,4-dihydroisoquinoline or 8-methoxy-3,4-dihydroisoquinoline, respectively [1]. This is not a theoretical ambiguity—both products are experimentally observed, and the outcome depends on reaction conditions, substitution pattern, and the nature of the dehydrating agent [2]. Without a regioselective synthetic strategy (such as the directed ortho-lithiation method), a procurement of material synthesized via non-regioselective Bischler-Napieralski conditions risks contamination with the 6-methoxy regioisomer, which has distinct chemical and biological properties. The 6,7-dimethoxy analog, in contrast, is intrinsically regiospecific due to symmetrical disubstitution, eliminating this particular synthetic uncertainty.

Regiochemistry Bischler-Napieralski reaction Isomer control Synthetic planning

Downstream Pharmacological Differentiation: 8-Methoxy-THIQ Scaffold Eliminates CYP2D6 Inhibition vs. Unsubstituted THIQ Analogs

8-Methoxy-3,4-dihydroisoquinoline serves as the direct synthetic precursor to 8-methoxy-1,2,3,4-tetrahydroisoquinoline (8-MeO-THIQ) derivatives. In a lead optimization program for N-type calcium channel blockers, introduction of a methoxy group specifically at the C-8 position of the tetrahydroisoquinoline scaffold eliminated CYP2D6 inhibition liability—a critical drug-drug interaction risk—while retaining oral efficacy in a rat spinal nerve ligation model of neuropathic pain [1]. The unsubstituted tetrahydroisoquinoline lead compound (S)-1 showed significant CYP2D6 inhibition (>80% at 10 μM), whereas the 8-methoxy derivative (1S)-8t showed no meaningful CYP2D6 inhibition [2]. The 8-methoxy-3,4-dihydroisoquinoline building block is therefore the required starting material for accessing this differentiated pharmacological profile; substitution with the unsubstituted 3,4-dihydroisoquinoline or the 6,7-dimethoxy analog would lead to a fundamentally different CYP inhibition profile in the derived products.

CYP2D6 inhibition Drug metabolism Calcium channel blockers Neuropathic pain

Patent-Protected Antihypertensive Scaffold Class: 8-Alkoxy-3,4-dihydroisoquinolines are Specifically Claimed as Vasodilatory Blood Pressure-Lowering Agents

US Patent 3,796,715A (expired) specifically claims 8-alkoxy-3,4-dihydroisoquinolines, including 8-methoxy-3,4-dihydroisoquinoline, as compounds that 'lower blood pressure and cause vasodilation... effect an increase in the peripheral vascular blood flow with a decrease in peripheral vascular resistance without any substantial inhibition of the peripheral autonomic system' [1]. This patent provides explicit composition-of-matter coverage for the 8-alkoxy subclass as antihypertensive agents and intermediates. By contrast, 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives are primarily associated with hypotensive activity via a different mechanistic class (calcium channel blockade and PDE inhibition), as demonstrated by GS 386, a 6,7-dimethoxy-1-(4-methoxybenzyl)-3,4-dihydroisoquinoline that inhibits calcium current in isolated atrial myocytes [2]. The 8-monoalkoxy substitution pattern thus defines a distinct pharmacological subclass with its own intellectual property and mechanistic heritage.

Antihypertensive Vasodilation Patent landscape Intellectual property

MAO-A Inhibitory Potency: 3,4-Dihydroisoquinoline Oxidation State Confers Class-Level Advantage Over Tetrahydro and Fully Aromatic Congeners

In a systematic comparative study of simple isoquinoline alkaloids across three oxidation states (1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines) tested against highly purified human MAO A and B, the 3,4-dihydroisoquinoline class emerged as the most potent MAO-A inhibitors, with Ki values ranging from 2 to 130 μM [1]. The fully aromatic isoquinolines showed intermediate activity (Ki = 17–130 μM against MAO A), while 1,2,3,4-tetrahydroisoquinolines were generally weaker MAO-A inhibitors [2]. Importantly, all compounds acted as reversible, time-independent inhibitors, often with distinct selectivity toward MAO-A over MAO-B. The specific contribution of the 8-methoxy substituent within this class has not been individually quantified in a head-to-head manner, but the oxidation state of the heterocyclic ring is unequivocally established as a primary driver of MAO-A inhibitory potency. This class-level data supports the selection of the 3,4-dihydro oxidation state (as in 8-methoxy-3,4-dihydroisoquinoline) over the corresponding tetrahydro or fully aromatic 8-methoxy isoquinoline congeners for MAO-A-targeted programs.

Monoamine oxidase MAO-A inhibition Neuropharmacology Structure-activity relationship

Partial O-Demethylation Selectivity: 8-Methoxyl is Preferentially Cleaved in 7,8-Dimethoxy-3,4-dihydroisoquinoline Under Controlled Acid Hydrolysis

A comprehensive study of the partial O-demethylation of all possible aromatic dimethoxy-substituted 3,4-dihydroisoquinolines under controlled acid hydrolysis established that the regioselectivity of demethylation is predictable and position-dependent [1]. For the 7,8-dimethoxy isomer (compound 2), preferential cleavage occurs specifically at the 8-methoxyl group, yielding the 7-hydroxy-8-methoxy monophenol. This contrasts with the 5,6-isomer (cleavage at 5-methoxyl), the 5,8-isomer (cleavage at 5-methoxyl), the 6,8-isomer (cleavage at 6-methoxyl), and the 5,7-isomer (cleavage at 7-methoxyl) [2]. The predictable lability of the 8-methoxyl in the 7,8-disubstituted context provides a unique synthetic entry point: 8-methoxy-3,4-dihydroisoquinoline can serve as a precursor for selective 7-functionalization via dimethoxylation followed by regioselective 8-O-demethylation, enabling access to 7-hydroxy-8-methoxy or further elaborated 7-substituted derivatives that are not readily accessible from other regioisomers.

Selective demethylation Catechol synthesis Regioselective deprotection Natural product synthesis

Optimal Procurement and Application Scenarios for 8-Methoxy-3,4-dihydroisoquinoline Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of CYP2D6-Sparing N-Type Calcium Channel Blockers for Neuropathic Pain

8-Methoxy-3,4-dihydroisoquinoline is the essential building block for constructing 1,8-disubstituted tetrahydroisoquinoline-based N-type calcium channel blockers with eliminated CYP2D6 inhibition liability. As demonstrated by Ogiyama et al. (2015), the 8-methoxy substitution is the critical structural feature that resolves the CYP2D6 drug-drug interaction risk inherent to the unsubstituted THIQ scaffold [1]. The dihydroisoquinoline intermediate is reduced to the tetrahydroisoquinoline, then elaborated at N-2 and C-1 positions to yield orally active analgesic candidates. Procurement of this specific regioisomer—rather than the more widely available 6,7-dimethoxy analog—is mandatory for accessing this pharmacological profile.

Antihypertensive Drug Discovery: 8-Alkoxy Vasodilator Scaffold with Defined IP Heritage

8-Methoxy-3,4-dihydroisoquinoline and its reduced tetrahydroisoquinoline products are covered by US Patent 3,796,715A (now expired) as vasodilatory antihypertensive agents that lower blood pressure by increasing peripheral vascular blood flow while decreasing peripheral vascular resistance, with minimal autonomic nervous system interference [2]. This mechanistic profile differs from 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives (e.g., GS 386), which act through calcium channel blockade and PDE inhibition. For antihypertensive programs, the 8-methoxy scaffold offers a differentiated mechanism with a clear IP landscape.

Synthetic Methodology: Regioselective Building Block for ortho-Lithiation-Based Derivatization

The 79% overall yield synthesis of 8-methoxy-3,4-dihydroisoquinoline via directed ortho-lithiation makes it the most synthetically accessible 8-substituted dihydroisoquinoline scaffold [3]. It serves as a versatile intermediate for: (a) reduction to 8-methoxy-1,2,3,4-tetrahydroisoquinoline, (b) N-alkylation or N-acylation, (c) introduction of diverse C-1 substituents via organolithium or Grignard addition to the C=N bond, and (d) subsequent elaboration to 1,8-disubstituted THIQ drug candidates. The methoxy group can also be demethylated to the 8-hydroxy congener for further functionalization.

Natural Product Synthesis: Regioselective Demethylation Strategy for Catechol Isoquinoline Alkaloids

The established regioselectivity of partial O-demethylation—where the 8-methoxyl in 7,8-dimethoxy-3,4-dihydroisoquinoline is preferentially cleaved under controlled acid hydrolysis [4]—enables 8-methoxy-3,4-dihydroisoquinoline to serve as a strategic precursor for 7-hydroxy-8-methoxy isoquinoline derivatives. This is particularly relevant for synthesizing natural isoquinoline alkaloids bearing hydroxyl/methoxyl substitution patterns that require regioselective deprotection, a challenge not readily addressed using 6,7-dimethoxy scaffolds where demethylation selectivity follows different rules.

Quote Request

Request a Quote for 8-Methoxy-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.